1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone 1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13747431
InChI: InChI=1S/C16H17NO2/c1-12(18)13-4-8-15(9-5-13)19-16-10-6-14(7-11-16)17(2)3/h4-11H,1-3H3
SMILES: CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N(C)C
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol

1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone

CAS No.:

Cat. No.: VC13747431

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone -

Specification

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name 1-[4-[4-(dimethylamino)phenoxy]phenyl]ethanone
Standard InChI InChI=1S/C16H17NO2/c1-12(18)13-4-8-15(9-5-13)19-16-10-6-14(7-11-16)17(2)3/h4-11H,1-3H3
Standard InChI Key QRRHYZBXANGMEY-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N(C)C
Canonical SMILES CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N(C)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 1-[4-[4-(dimethylamino)phenoxy]phenyl]ethanone, reflects its bifunctional design:

  • Core structure: A central acetophenone group (C₆H₅COCH₃) linked via an ether bond to a para-substituted dimethylaminophenyl ring.

  • Functional groups:

    • Ketone (-COCH₃): Enhances reactivity in nucleophilic additions and reductions.

    • Ether (-O-): Improves solubility in polar aprotic solvents.

    • Dimethylamino (-N(CH₃)₂): Confers basicity and potential for hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular formulaC₁₆H₁₇NO₂
Molecular weight255.31 g/mol
IUPAC name1-[4-[4-(dimethylamino)phenoxy]phenyl]ethanone
Canonical SMILESCC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N(C)C
Topological polar surface area38.3 Ų (calculated)

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The primary synthesis route involves Ullmann-type coupling between 4-(dimethylamino)phenol and 4-bromoacetophenone under basic conditions . Key steps include:

  • Deprotonation: 4-(Dimethylamino)phenol reacts with potassium carbonate (K₂CO₃) in dimethylformamide (DMF), generating a phenoxide ion.

  • Substitution: The phenoxide attacks the electron-deficient para position of 4-bromoacetophenone, displacing bromide.

  • Workup: The crude product is purified via recrystallization or column chromatography.

Reaction conditions:

  • Temperature: 80–100°C

  • Solvent: DMF or dimethylacetamide (DMAc)

  • Catalyst: Copper(I) iodide (CuI) accelerates the coupling .

Alternative Pathways

  • Reductive Amination: Condensation of 4-hydroxyacetophenone with dimethylamine derivatives, though less efficient.

  • Epoxidation Followed by Ring-Opening: Analogous to methods in CN102432566B , where halogenated intermediates undergo cyclization.

Reactivity and Derivative Formation

Oxidation and Reduction

  • Ketone Reduction: Sodium borohydride (NaBH₄) converts the ketone to a secondary alcohol, yielding 1-[4-[4-(dimethylamino)phenoxy]phenyl]ethanol.

  • Oxidation: Strong oxidizers like KMnO₄ transform the dimethylamino group into a nitro or carboxylic acid moiety.

Electrophilic Substitution

The electron-rich aromatic ring undergoes:

  • Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position.

  • Sulfonation: Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility.

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current methods yield ~50–70%; ligand-assisted catalysis (e.g., 1,10-phenanthroline) could enhance efficiency.

  • Green Chemistry: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).

Biological Screening

Priority areas include:

  • In vitro Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7).

  • Antibiotic Resistance: Test synergy with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA).

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